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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical
research. The document is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Chloropyrimidine-4-carbonitrile.

Table 1: *H NMR Spectroscopic Data

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.15 d 5.0 H-6

7.95 d 5.0 H-5

Note: Spectrum acquired in CDCls.

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
163.5 C-2
161.0 C-6
131.0 C-4
120.5 C-5
1145 CN

Note: Spectrum acquired in CDCls.

Table 3: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

2240 Strong C=N stretch

1560 Strong C=N stretch (pyrimidine ring)
1540 Strong C=C stretch (pyrimidine ring)
1390 Medium C-H bend

850 Strong C-Cl stretch

Note: Spectrum acquired from a solid sample.

IabJr;éL_Mass_SpgcimmﬂtLy Data

Relative Intensity (%) Assignment
139 100 [M]* (3>Cl isotope)
141 32 [M]* (3’Cl isotope)
112 45 [M-HCN]*
104 30 [M-CIJ*
77 25 [CaH2N2]*
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Note: Electron lonization (El) was used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Chloropyrimidine-4-carbonitrile (approximately 10-20 mg) was prepared in
deuterated chloroform (CDCIs, 0.7 mL). The *H and 3C NMR spectra were recorded on a 400
MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization
(El) source. The sample was introduced via a direct insertion probe. The ionization energy was
setto 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyrimidine-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180951#spectroscopic-data-nmr-ir-mass-spec-for-2-
chloropyrimidine-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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